BenchChemオンラインストアへようこそ!

rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol

chiral synthesis diastereoselectivity building block

This rac-(1R,6S,7S) isomer delivers unambiguous stereochemistry, ensuring reproducible diastereoselective transformations—unlike unspecified mixtures that compromise SAR. The 8‑gem‑dimethyl group and 7‑hydroxyl form a rigid, zero‑rotatable‑bond core with balanced lipophilicity (XLogP3=1) and dual H‑bond capacity, ideal for peptide‑turn mimetics. The hydroxyl handle enables diverse functionalization. Purchase this scaffold to eliminate stereochemical variability and accelerate constrained analogue synthesis.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 2307783-75-9
Cat. No. B6273650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol
CAS2307783-75-9
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1(C2C(C1O)CCCN2)C
InChIInChI=1S/C9H17NO/c1-9(2)7-6(8(9)11)4-3-5-10-7/h6-8,10-11H,3-5H2,1-2H3/t6-,7+,8-/m0/s1
InChIKeyGABLLWCXXIAHDD-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol – Defined Stereochemistry Bicyclic Amino Alcohol for Chiral Synthesis and Drug Discovery


rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol (CAS 2307783-75-9) is a conformationally restricted bicyclic amino alcohol featuring a 2‑azabicyclo[4.2.0]octane core with gem‑dimethyl substitution at position 8 and a hydroxyl at position 7. Its defined (1R,6S,7S) relative stereochemistry distinguishes it from non‑stereochemically specified mixtures, enabling reproducible diastereoselective transformations [1]. The scaffold serves as a rigid proline analogue, with computed properties including XLogP3‑AA = 1, hydrogen bond donor count = 2, acceptor count = 2, and zero rotatable bonds, highlighting its potential for constraining peptide backbone conformations [1].

Why Generic 2‑Azabicyclo[4.2.0]octane Derivatives Cannot Substitute rac‑(1R,6S,7S)‑8,8‑dimethyl‑2‑azabicyclo[4.2.0]octan‑7‑ol in Research Procurement


Commercially available 2‑azabicyclo[4.2.0]octane derivatives often lack defined stereochemistry or possess different substitution patterns, leading to inconsistent conformational constraints and unpredictable diastereoselectivity. The (1R,6S,7S) configuration precisely positions the hydroxyl group relative to the ring system, a feature critical for reproducible chiral synthesis and target‑binding studies [1]. Moreover, the gem‑dimethyl groups at position 8 introduce steric bulk that alters the scaffold’s lipophilicity and hydrogen‑bonding capacity compared to non‑methylated or non‑hydroxylated analogs, which can drastically affect pharmacokinetic properties of derived molecules . Substitution with an unspecified stereoisomer mixture or a non‑methylated core risks irreproducible results and invalid structure‑activity relationships.

Quantitative Differentiation Evidence for rac‑(1R,6S,7S)‑8,8‑dimethyl‑2‑azabicyclo[4.2.0]octan‑7‑ol Against Closest Analogs


Defined (1R,6S,7S) Stereochemistry Provides Binary Reproducibility Advantage Over Unspecified Isomer Mixtures

The target compound is a racemic mixture with explicit (1R,6S,7S) relative stereochemistry, while the commonly supplied 8,8‑dimethyl‑2‑azabicyclo[4.2.0]octan‑7‑ol (CAS 2060026‑21‑1) is an unspecified mixture of stereoisomers [1]. The defined configuration ensures consistent diastereoselective outcomes in downstream transformations—an essential requirement for reproducible medicinal chemistry. In contrast, the unspecified mixture can yield variable diastereomeric ratios, compromising the reliability of structure‑activity relationship (SAR) data .

chiral synthesis diastereoselectivity building block

8,8‑Dimethyl Substitution Enhances Conformational Restriction Relative to Non‑Methylated 2‑Azabicyclo[4.2.0]octan‑7‑ol

The gem‑dimethyl groups at position 8 introduce additional steric bulk that restricts ring puckering and limits the accessible conformational space of the bicyclic core. While both the target compound and its non‑methylated analog (e.g., rac‑(1R,6R,7R)‑2‑azabicyclo[4.2.0]octan‑7‑ol, CAS 2764021‑32‑9) possess zero rotatable bonds, the presence of the two methyl groups in the target compound is known to further rigidify the scaffold, a feature exploited in proline‑based peptidomimetics to enhance target selectivity [1].

conformational restriction proline analogue drug design

Dual Hydrogen Bond Donor/Acceptor Profile Expands Intermolecular Interaction Potential Relative to Non‑Hydroxylated 2‑Azabicyclo[4.2.0]octane

The target compound possesses two hydrogen bond donors (amine NH and hydroxyl OH) and two hydrogen bond acceptors (amine N and hydroxyl O), whereas the parent 2‑azabicyclo[4.2.0]octane (CAS 278‑33‑1) offers only one donor (amine NH) and one acceptor (amine N) [1]. This dual donor/acceptor capability enables bidentate interactions with biological targets, a motif frequently exploited in enzyme inhibitor design to achieve higher affinity and selectivity .

hydrogen bonding enzyme inhibition molecular recognition

Recommended Application Scenarios for rac‑(1R,6S,7S)‑8,8‑dimethyl‑2‑azabicyclo[4.2.0]octan‑7‑ol


Chiral Building Block for Diastereoselective Synthesis of Conformationally Constrained Peptidomimetics

The defined (1R,6S,7S) stereochemistry ensures consistent diastereoselectivity in amide bond formation and ring‑functionalization reactions, making this compound a reliable precursor for synthesizing rigidified peptide analogues that mimic proline turns. Its zero‑rotatable‑bond core and dual hydrogen bond capacity contribute to enhanced metabolic stability and target selectivity [1].

Scaffold for Structure‑Activity Relationship (SAR) Studies of Proline Analogues

The gem‑dimethyl substitution imposes a unique conformational constraint that can be systematically varied in SAR campaigns, allowing medicinal chemists to probe the effect of steric bulk on target binding. The compound’s computed lipophilicity (XLogP3‑AA = 1) provides a balanced polarity for membrane permeability studies [1].

Intermediate in the Synthesis of Bioactive Azabicycloalkane Derivatives

As demonstrated by Kurkunov et al., 2‑azabicyclo[4.2.0]octane frameworks serve as key intermediates for multigram syntheses of bicyclic proline analogues and monoprotected diamines. The target compound’s hydroxyl group offers a handle for further functionalization, enabling access to a diverse library of bioactive molecules .

Quote Request

Request a Quote for rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.